tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate
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Overview
Description
tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate typically involves the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride
- tert-Butyl ®-(3,3-dimethylpiperidin-4-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Comparison: tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate is unique due to its oxalate salt form, which can influence its solubility, stability, and reactivity compared to its hydrochloride or free base counterparts. The presence of the oxalate group can also affect the compound’s pharmacokinetic properties, making it more suitable for certain applications .
Properties
Molecular Formula |
C14H26N2O6 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate;oxalic acid |
InChI |
InChI=1S/C12H24N2O2.C2H2O4/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5;3-1(4)2(5)6/h9,13H,6-8H2,1-5H3,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
NPVRUZKTDYJKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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